![molecular formula C10H16N2 B3031311 N1,N2-Diethylbenzene-1,2-diamine CAS No. 24340-87-2](/img/structure/B3031311.png)
N1,N2-Diethylbenzene-1,2-diamine
Overview
Description
N1,N2-Diethylbenzene-1,2-diamine is a chemical compound that falls under the broader category of 1,2-diamines, which are characterized by having two nitrogen atoms separated by two carbon atoms. These compounds are known for their wide range of biological activities and are found in various medicinal agents, including antiarrhythmics, antihypertensives, and anticancer drugs .
Synthesis Analysis
The synthesis of related 1,2-diamine compounds involves various chemical reactions and starting materials. For instance, a monosubstituted benzene-1,2-diamine derivative was prepared from commercially available precursors through a two-step process, demonstrating the accessibility of such compounds for further chemical manipulation .
Molecular Structure Analysis
The molecular structure of N1,N2-diethyl-4-nitrobenzene-1,3-diamine, a closely related compound, reveals that it crystallizes with two nearly planar independent molecules in the asymmetric unit. The molecules exhibit intramolecular N-H...O hydrogen bonds, which are significant for the stability of the structure .
Chemical Reactions Analysis
The reactivity of 1,2-diamines can be influenced by the presence of different functional groups. For example, the introduction of a nitrile functionality in 2,6-bis(ethylamino)-3-nitrobenzonitrile changes the packing and hydrogen bonding pattern compared to its analogs without the nitrile group . This indicates that even small modifications can lead to significant differences in chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-diamines are influenced by their molecular structure and intermolecular interactions. For example, the presence of intramolecular hydrogen bonds and the planarity of the molecules can affect the compound's melting point, solubility, and reactivity. The crystal structure analysis of N,N,N',N'-tetramethyl-P-phenylenediamine complex shows that the molecules are stacked in infinite columns along the c-axis, which could influence the material's conductivity and other physical properties .
Scientific Research Applications
Environmental Monitoring and Pollution Control
N1,N2-Diethylbenzene-1,2-diamine, as part of novel brominated flame retardants (NBFRs), has been under scrutiny for its occurrence in indoor environments, including air, dust, and consumer goods. Concerns about its environmental fate and potential toxicity have prompted research into its detection, with a particular emphasis on understanding which NBFRs are most prevalent and pose significant concerns. This research underscores the need for comprehensive monitoring programs and optimized analytical methods to assess the presence and impact of such compounds, including N1,N2-Diethylbenzene-1,2-diamine, in various environments (Zuiderveen, Slootweg, & de Boer, 2020).
Industrial and Chemical Applications
In the chemical industry, N1,N2-Diethylbenzene-1,2-diamine is part of the production process of para-diethylbenzene, highlighting its role in manufacturing and technological applications. The review of its production technology reveals the economic and effective methods for its synthesis, reflecting its significance in industrial chemical processes. Such applications demonstrate the compound's utility beyond basic research, extending to practical and commercial uses in the chemical sector (Yuetin, 2014).
Advanced Material Development
Research into nanostructured luminescent micelles incorporating components like N1,N2-Diethylbenzene-1,2-diamine has opened new avenues for sensing applications, particularly in detecting hazardous materials such as explosives. These developments point to the potential of N1,N2-Diethylbenzene-1,2-diamine in creating advanced materials that could be used in safety, security, and diagnostic applications, showcasing the versatility of the compound in modern scientific and technological innovations (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The development of anionic N1,N2-diarylbenzene-1,2-diamine ligands that promote the Cu-catalyzed amination of aryl bromides under mild conditions represents a promising future direction . This new class of anionic ligands may be extended to other Cu-catalyzed C–heteroatom and C–C bond-forming reactions .
properties
IUPAC Name |
1-N,2-N-diethylbenzene-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-11-9-7-5-6-8-10(9)12-4-2/h5-8,11-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIKMXSHWSOFON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494441 | |
Record name | N~1~,N~2~-Diethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N2-Diethylbenzene-1,2-diamine | |
CAS RN |
24340-87-2 | |
Record name | N1,N2-Diethyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24340-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~,N~2~-Diethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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